
Aconityldoxorubicin
Overview
Description
Aconityldoxorubicin is a derivative of the well-known anticancer drug doxorubicin. It is synthesized by conjugating doxorubicin with cis-aconitic acid, forming a compound that is designed to improve the delivery and efficacy of doxorubicin in cancer therapy. The primary goal of this modification is to enhance the drug’s targeting ability and reduce its side effects, particularly cardiotoxicity, which is a significant concern with doxorubicin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aconityldoxorubicin is synthesized by reacting doxorubicin hydrochloride with cis-aconitic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like pyridine. The process involves the formation of an amide bond between the amino group of doxorubicin and the carboxyl group of cis-aconitic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Aconityldoxorubicin undergoes various chemical reactions, including:
Hydrolysis: The amide bond between doxorubicin and cis-aconitic acid can be hydrolyzed under acidic conditions, releasing doxorubicin.
Oxidation and Reduction: Similar to doxorubicin, this compound can undergo redox reactions, particularly involving the quinone moiety, leading to the generation of reactive oxygen species.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (pH 5-6) are commonly used to hydrolyze the amide bond.
Oxidation: Reactive oxygen species can be generated in the presence of molecular oxygen and redox-active metals.
Major Products Formed:
Hydrolysis: Doxorubicin and cis-aconitic acid.
Oxidation: Reactive oxygen species and various oxidized metabolites.
Scientific Research Applications
Aconityldoxorubicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study drug conjugation and release mechanisms.
Biology: Investigated for its ability to target specific cellular receptors and its interaction with cellular components.
Medicine: Primarily used in cancer research to develop targeted chemotherapy treatments.
Industry: Utilized in the development of drug delivery systems and nanocarriers for targeted therapy.
Mechanism of Action
Aconityldoxorubicin exerts its effects through several mechanisms:
DNA Intercalation: Similar to doxorubicin, it intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: Inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA, leading to DNA damage and cell death.
Reactive Oxygen Species Generation: Generates reactive oxygen species, causing oxidative damage to cellular components
Molecular Targets and Pathways:
DNA: Intercalation and inhibition of topoisomerase II.
AMP-Activated Protein Kinase Pathway: Induces apoptosis through the activation of this pathway.
Bcl-2/Bax Pathway: Alters the ratio of these proteins, leading to the activation of caspases and apoptosis.
Comparison with Similar Compounds
Aconityldoxorubicin is compared with other similar compounds, particularly other doxorubicin derivatives:
Doxorubicin: The parent compound, widely used in cancer therapy but associated with significant cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.
Idarubicin: A derivative with improved cellular uptake and efficacy.
Uniqueness: this compound’s unique feature is its conjugation with cis-aconitic acid, which allows for targeted drug delivery and pH-responsive release, potentially reducing side effects and improving therapeutic outcomes .
Properties
IUPAC Name |
(2Z)-2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-2-oxoethylidene]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULUYSQCLZAMJZ-DZMFYADZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114390-31-7 | |
| Record name | Aconityldoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114390317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


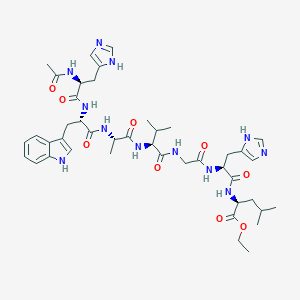
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
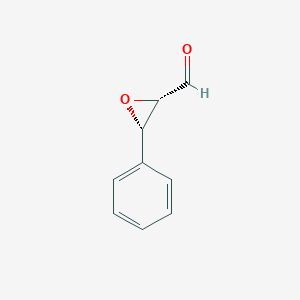

![[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)
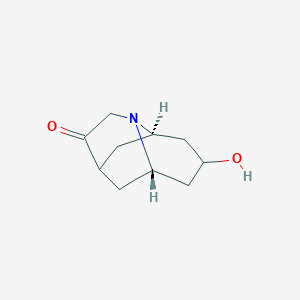
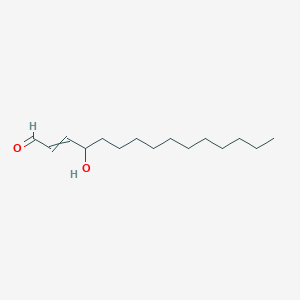
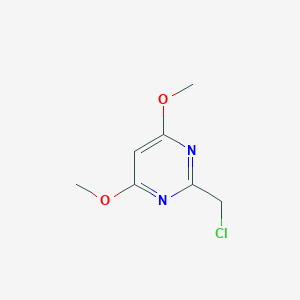
![N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride](/img/structure/B58527.png)

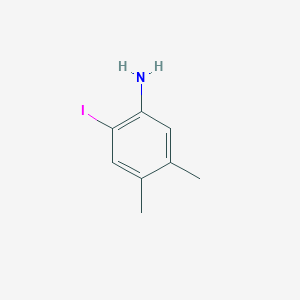
![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)
